molecular formula C19H28N2O2S B2803496 2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034572-10-4

2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2803496
CAS No.: 2034572-10-4
M. Wt: 348.51
InChI Key: ACNHFZCVLJOAGW-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide (CAS 2034572-10-4) is a high-purity synthetic compound supplied for use in non-clinical research and development. This acetamide derivative features a complex molecular structure that incorporates a 2-methylphenoxy group and a piperidine moiety substituted with a thiolane ring, yielding a molecular formula of C19H28N2O2S and a molecular weight of 348.50 g/mol . The structural motifs present in this molecule, particularly the piperidine and thiolane heterocycles, are of significant interest in medicinal chemistry and drug discovery. Similar piperidine-containing acetamides are investigated for their potential biological activities and are featured in patents related to physiological cooling agents . Other analogous compounds are utilized as precursors in the radiosynthesis of PET imaging agents for studying central nervous system targets, indicating the relevance of this chemotype in neuropharmacological research . The specific research applications for this compound are exploratory and may include areas such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and screening as a candidate bioactive molecule in various biochemical assays. Product Details: • CAS Number: 2034572-10-4 • Molecular Formula: C19H28N2O2S • Molecular Weight: 348.50 g/mol • SMILES: O=C(COc1ccccc1C)NCC1CCN(CC1)C1CSCC1 This product is offered in various quantities, typically from 1mg to 100mg, to suit different research needs . It is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-15-4-2-3-5-18(15)23-13-19(22)20-12-16-6-9-21(10-7-16)17-8-11-24-14-17/h2-5,16-17H,6-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNHFZCVLJOAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often require specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide and related compounds:

Compound Core Structure Substituents Pharmacological Profile References
This compound N-(piperidin-4-ylmethyl)acetamide - 2-methylphenoxy group
- Thiolan-3-yl at piperidine 1-position
Unknown; potential opioid or enzyme inhibitor (inferred from structural analogs)
Methoxyacetylfentanyl
(2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
N-phenyl-N-(piperidin-4-yl)acetamide - Methoxyacetyl group
- Phenethyl at piperidine 1-position
Potent μ-opioid receptor agonist; linked to overdose deaths
Acetyl Fentanyl
(N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide)
N-phenyl-N-(piperidin-4-yl)acetamide - Acetyl group
- Phenethyl at piperidine 1-position
Analgesic potency ~15× morphine; lacks medical approval
Rilapladib
(N-(1-(2-methoxyethyl)piperidin-4-yl)-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl]acetamide)
N-(piperidin-4-yl)acetamide - Trifluoromethyl biphenyl group
- Methoxyethyl at piperidine 1-position
Lp-PLA2 inhibitor (IC50 = 0.23 nM); targets atherosclerosis and Alzheimer’s disease
Alachlor
(2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
N-arylacetamide - Chloro group
- Methoxymethyl and diethylphenyl substituents
Herbicide; inhibits plant cell division

Key Observations:

Structural Variations and Pharmacological Implications: The 2-methylphenoxy group in the target compound replaces the methoxy or chloro groups seen in analogs like methoxyacetylfentanyl or alachlor. The thiolan-3-yl substituent introduces a sulfur-containing heterocycle, which could improve metabolic stability or modulate CNS penetration compared to phenethyl groups in acetyl fentanyl .

Activity Trends: Fentanyl analogs (e.g., methoxyacetylfentanyl) prioritize μ-opioid receptor affinity, while non-opioid analogs like rilapladib target enzymes (e.g., Lp-PLA2). The absence of a phenyl group in the target compound’s piperidine substituent may reduce opioid-like activity, suggesting divergent therapeutic applications .

Synthetic Pathways :

  • Piperidine acetamides are commonly synthesized via reductive amination (e.g., sodium triacetoxyborohydride in dichloroethane) or alkylation of chloroacetamides, as described for 5-substituted tetrahydronaphthalen-2yl methyl derivatives .

Biological Activity

The compound 2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N1O2SC_{15}H_{21}N_{1}O_{2}S with a molecular weight of approximately 281.41 g/mol. The structure includes a piperidine ring, a thiolane moiety, and a phenoxy group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems , particularly in the central nervous system (CNS). The piperidine component is known for its role in influencing dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. This is significant in conditions like Alzheimer's disease and Parkinson's disease.
  • Antidepressant Activity : In animal models, the compound has shown potential antidepressant effects, likely due to its influence on serotonin levels and receptor activity.
  • Anti-inflammatory Properties : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Activity Effect Reference
NeuroprotectionReduces oxidative stress
AntidepressantImproves mood in animal models
Anti-inflammatoryInhibits cytokine production

Case Studies

  • Neuroprotection in vitro Study : A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, indicating reduced oxidative stress.
  • Behavioral Assessment : In a controlled study using mice subjected to chronic mild stress, administration of the compound led to significant improvements in depression-like behaviors as measured by the forced swim test and tail suspension test.
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of TNF-alpha and IL-6, showcasing its anti-inflammatory potential.

Q & A

Q. How can synergistic effects with co-administered therapeutics be investigated?

  • Conduct combination index (CI) analysis using the Chou-Talalay method in cell-based assays. Mechanistic studies (e.g., Western blot for pathway modulation) clarify synergism .

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